molecular formula C10H13NO2 B1507195 5-(tert-Butyl)picolinic acid CAS No. 1005785-85-2

5-(tert-Butyl)picolinic acid

Cat. No. B1507195
CAS RN: 1005785-85-2
M. Wt: 179.22 g/mol
InChI Key: BWSHOYXWNFLBBR-UHFFFAOYSA-N
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Description

5-(tert-Butyl)picolinic acid is a chemical compound with the molecular formula C10H13NO2 . It’s a pyridine carboxylate metabolite .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 26 bonds; 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 179.22 g/mol . It is a solid at room temperature . The compound’s InChI Code is 1S/C10H13NO2/c1-10(2,3)7-4-5-8(9(12)13)11-6-7/h4-6H,1-3H3,(H,12,13) .

Scientific Research Applications

Optoelectronic Properties

5-(tert-Butyl)picolinic acid derivatives have been investigated for their optoelectronic properties. For instance, a study by Xiao et al. (2009) synthesized a picolinic acid derivative containing an 1,3,4-oxadiazole unit. This derivative and its bicyclometalated iridium complex showed promising results in polymer light-emitting devices, exhibiting high luminance efficiency and peak brightness. This suggests potential applications in the development of advanced optoelectronic materials (Xiao et al., 2009).

Catalytic Applications

Picolinic acid derivatives, including those modified with tert-butyl groups, have been explored for catalytic applications. For instance, a study on oxidation reactions used iron picolinate systems, revealing insights into the generation of carbon- and oxygen-centered radicals, suggesting its potential in catalysis (Kiani et al., 2000). Another study demonstrated the use of bismuth and picolinic acid in catalyzing benzylic oxidations, pointing towards applications in organic synthesis (Bonvin et al., 2005).

Coordination Chemistry and Radiopharmaceuticals

This compound has also been involved in coordination chemistry, particularly in the synthesis of complexes with potential radiopharmaceutical applications. Price et al. (2014) synthesized ligands using tert-butyl esters as protecting groups for picolinic acid moieties, which were then used in coordination studies with yttrium, an element relevant in radiopharmaceuticals (Price et al., 2014).

Pharmaceutical Applications

In pharmaceutical research, picolinic acid derivatives, including those with tert-butyl groups, have been studied for various applications. For example, Bremer et al. (2016) investigated substituted picolinic acids as inhibitors of botulinum neurotoxin, highlighting their potential in therapeutic applications (Bremer et al., 2016).

Environmental Applications

This compound and its derivatives have also been studied in the context of environmentally benign manufacturing of chemicals. Hoelderich (2000) discussed the use of such compounds in catalysis, focusing on their role in sustainable and environmentally friendly chemical processes (Hoelderich, 2000).

Safety and Hazards

5-(tert-Butyl)picolinic acid is classified as having acute toxicity (oral, category 4), skin corrosion/irritation (category 2), serious eye damage/eye irritation (category 2A), and specific target organ toxicity, single exposure; respiratory tract irritation (category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 5-(tert-Butyl)picolinic acid are not mentioned in the search results, it is offered for experimental and research use . This suggests that it could be used in future studies to further understand its properties and potential applications.

Mechanism of Action

properties

IUPAC Name

5-tert-butylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(2,3)7-4-5-8(9(12)13)11-6-7/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSHOYXWNFLBBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80729106
Record name 5-tert-Butylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1005785-85-2
Record name 5-tert-Butylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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